molecular formula C23H25ClN2O3S B11310886 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11310886
M. Wt: 445.0 g/mol
InChI Key: OXBUSWUEBGMSCO-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chloro and methyl groups at the desired positions on the chromene ring.

    Attachment of the Azepane and Thiophene Moieties: The azepane and thiophene groups are introduced through nucleophilic substitution reactions, where the appropriate amine and thiophene derivatives are reacted with the intermediate compound.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an acylation reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound shares the thiophene moiety and has similar biological activities.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar amide linkage and is studied for its anti-tubercular activity.

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H25ClN2O3S

Molecular Weight

445.0 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H25ClN2O3S/c1-15-11-20-16(12-17(15)24)19(27)13-21(29-20)23(28)25-14-18(22-7-6-10-30-22)26-8-4-2-3-5-9-26/h6-7,10-13,18H,2-5,8-9,14H2,1H3,(H,25,28)

InChI Key

OXBUSWUEBGMSCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=CS3)N4CCCCCC4

Origin of Product

United States

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